molecular formula C8H9F2NO3 B13836328 4-(2-Amino-1-hydroxyethyl)-3,5-difluorobenzene-1,2-diol

4-(2-Amino-1-hydroxyethyl)-3,5-difluorobenzene-1,2-diol

Cat. No.: B13836328
M. Wt: 205.16 g/mol
InChI Key: OGFDKGAXVKUJBQ-UHFFFAOYSA-N
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Description

4-(2-Amino-1-hydroxyethyl)-3,5-difluorobenzene-1,2-diol is a chemical compound with significant interest in various scientific fields. It is a derivative of catecholamines, which are known for their role in neurotransmission and hormonal regulation. This compound’s unique structure, featuring both amino and hydroxyl groups, makes it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Amino-1-hydroxyethyl)-3,5-difluorobenzene-1,2-diol typically involves the following steps:

    Starting Material: The synthesis begins with a fluorinated benzene derivative.

    Amination: Introduction of the amino group is achieved through nucleophilic substitution reactions, often using ammonia or amines under controlled conditions.

    Hydroxylation: The hydroxyl groups are introduced via hydroxylation reactions, which can be catalyzed by various agents such as peroxides or transition metal catalysts.

    Final Steps: The final product is purified using techniques like recrystallization or chromatography to ensure high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are optimized for yield and efficiency. Continuous flow reactors and automated systems are often employed to maintain consistent quality and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

4-(2-Amino-1-hydroxyethyl)-3,5-difluorobenzene-1,2-diol undergoes several types of chemical reactions:

    Oxidation: The hydroxyl groups can be oxidized to form quinones, which are important intermediates in various chemical processes.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under controlled conditions.

Major Products

Scientific Research Applications

4-(2-Amino-1-hydroxyethyl)-3,5-difluorobenzene-1,2-diol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is studied for its role in neurotransmission and its potential effects on biological systems.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in treating neurological disorders.

    Industry: It is used in the production of various chemicals and materials, including pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-(2-Amino-1-hydroxyethyl)-3,5-difluorobenzene-1,2-diol involves its interaction with specific molecular targets, such as adrenergic receptors. It can modulate neurotransmitter release and influence various signaling pathways, leading to physiological effects. The compound’s ability to cross the blood-brain barrier makes it a candidate for neurological research.

Comparison with Similar Compounds

Similar Compounds

    Noradrenaline: A closely related compound with similar structure and function.

    Adrenaline: Another catecholamine with comparable biological activity.

    Dopamine: Shares structural similarities and is involved in neurotransmission.

Uniqueness

4-(2-Amino-1-hydroxyethyl)-3,5-difluorobenzene-1,2-diol is unique due to the presence of fluorine atoms, which can enhance its stability and bioavailability. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C8H9F2NO3

Molecular Weight

205.16 g/mol

IUPAC Name

4-(2-amino-1-hydroxyethyl)-3,5-difluorobenzene-1,2-diol

InChI

InChI=1S/C8H9F2NO3/c9-3-1-4(12)8(14)7(10)6(3)5(13)2-11/h1,5,12-14H,2,11H2

InChI Key

OGFDKGAXVKUJBQ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C(=C1F)C(CN)O)F)O)O

Origin of Product

United States

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